molecular formula C15H19N3O2 B11849053 (S)-4-(3-Ethoxypyrrolidin-1-yl)-2-methylquinazolin-7-ol CAS No. 646450-74-0

(S)-4-(3-Ethoxypyrrolidin-1-yl)-2-methylquinazolin-7-ol

Cat. No.: B11849053
CAS No.: 646450-74-0
M. Wt: 273.33 g/mol
InChI Key: KVTYQRCORGXOGN-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(3-Ethoxypyrrolidin-1-yl)-2-methylquinazolin-7-ol is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with an ethoxypyrrolidine group and a hydroxyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(3-Ethoxypyrrolidin-1-yl)-2-methylquinazolin-7-ol typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethoxypyrrolidine Group: This step involves the nucleophilic substitution reaction where the ethoxypyrrolidine moiety is introduced to the quinazoline core.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Controlling temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(3-Ethoxypyrrolidin-1-yl)-2-methylquinazolin-7-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethoxypyrrolidine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield quinazolinone derivatives, while substitution reactions can produce a variety of substituted quinazoline compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (S)-4-(3-Ethoxypyrrolidin-1-yl)-2-methylquinazolin-7-ol exerts its effects involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Ethoxypyrrolidin-1-yl)-2-methylquinazolin-7-ol: Lacks the (S)-configuration, which may affect its biological activity.

    4-(3-Methoxypyrrolidin-1-yl)-2-methylquinazolin-7-ol: Similar structure but with a methoxy group instead of an ethoxy group.

    4-(3-Ethoxypyrrolidin-1-yl)-2-ethylquinazolin-7-ol: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

(S)-4-(3-Ethoxypyrrolidin-1-yl)-2-methylquinazolin-7-ol is unique due to its specific stereochemistry and substitution pattern, which can significantly influence its chemical and biological properties compared to similar compounds.

Properties

CAS No.

646450-74-0

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

4-[(3S)-3-ethoxypyrrolidin-1-yl]-2-methylquinazolin-7-ol

InChI

InChI=1S/C15H19N3O2/c1-3-20-12-6-7-18(9-12)15-13-5-4-11(19)8-14(13)16-10(2)17-15/h4-5,8,12,19H,3,6-7,9H2,1-2H3/t12-/m0/s1

InChI Key

KVTYQRCORGXOGN-LBPRGKRZSA-N

Isomeric SMILES

CCO[C@H]1CCN(C1)C2=NC(=NC3=C2C=CC(=C3)O)C

Canonical SMILES

CCOC1CCN(C1)C2=NC(=NC3=C2C=CC(=C3)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.